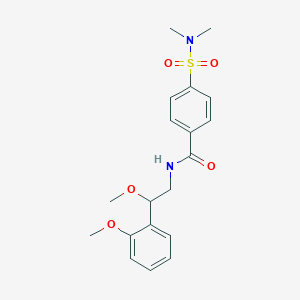
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenethylamine is a derivative of phenethylamine and has a structure similar to the compound you’re asking about . It’s used as a precursor for the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenethylamine consists of a phenethylamine core with a methoxy group attached to the phenyl ring . The structure of “4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide” would be more complex due to the presence of additional functional groups.Chemical Reactions Analysis
4-Methoxyphenethylamine can undergo various chemical reactions, including alkylation to form other organic compounds . The “4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide” compound might undergo different reactions due to its different functional groups.Physical And Chemical Properties Analysis
4-Methoxyphenethylamine is a liquid at room temperature with a refractive index of 1.538 . The physical and chemical properties of “4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide” would be different and depend on its chemical structure.Applications De Recherche Scientifique
Synthesis and Pharmacological Activities of Benzamide Derivatives : A study on the synthesis of ameltolide analogues, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, demonstrated these compounds' superior anticonvulsant activities compared to phenytoin in certain seizure models. The research highlights the potential for developing new therapeutic agents based on benzamide structures for treating seizure disorders (Lambert et al., 1995).
Chemical Synthesis and Systemic Exposure : Another study focused on the synthesis of an analogue of the drug rhein, demonstrating improved systemic exposure in animal models. This research underscores the importance of chemical modification in enhancing the pharmacokinetic profiles of therapeutic compounds (Owton et al., 1995).
Anti-Inflammatory and Analgesic Agents : Research into novel heterocyclic compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These findings suggest the potential for benzamide derivatives in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Copolymerization Catalysts : A study on palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene presents an application of benzamide derivatives in materials science, illustrating their role in facilitating polymerization processes (Skupov et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-21(2)27(23,24)15-11-9-14(10-12-15)19(22)20-13-18(26-4)16-7-5-6-8-17(16)25-3/h5-12,18H,13H2,1-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVZLFJQGIRKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2380220.png)
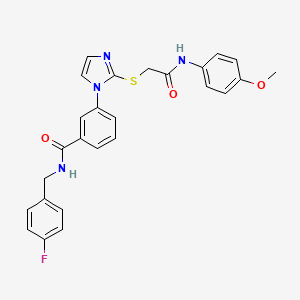
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2380223.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea](/img/structure/B2380224.png)
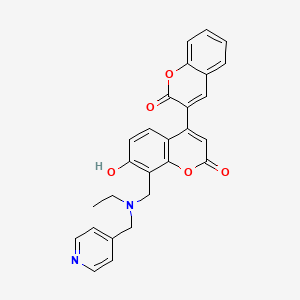

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)
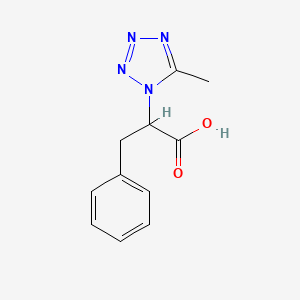
![3,4,5-trimethoxy-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)benzamide](/img/structure/B2380232.png)
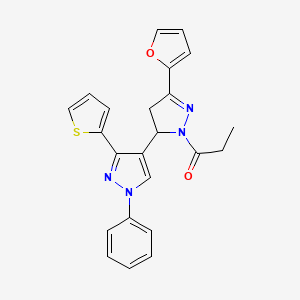
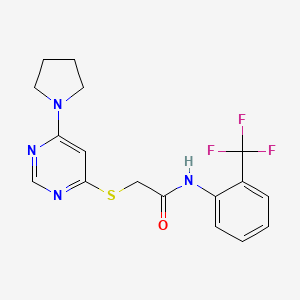
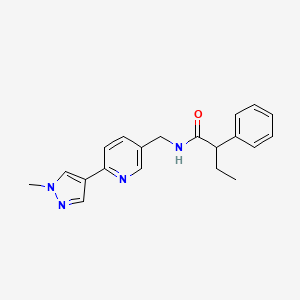
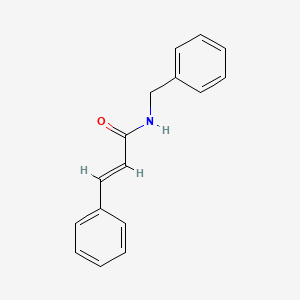
![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)